Cas no 337536-15-9 (4-bromo-2,3-dihydro-1H-isoindol-1-one)
4-bromo-2,3-dihydro-1H-isoindol-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromoisoindolin-1-one
- 1H-Isoindol-1-one, 4-bromo-2,3-dihydro-
- 4-bromo-2,3-dihydroisoindol-1-one
- 4-Bromoisoindoline-1-one
- 4-bromo-1-isoindolinone
- 4-bromo-2,3-dihydro-1H-isoindol-1-one
- 4-Bromo-2,3-dihydro-isoindol-1-one
- Kinome_1177
- 2-acetyl-nicotinic acid
- EN300-108275
- CS-W018932
- Z1258930120
- CHEMBL1984500
- AM20040208
- 337536-15-9
- AKOS015835485
- PB29648
- A5992
- AC-28868
- BCP27467
- SS-6032
- 4-bromo-2,3-dihydroisoindole-1-on
- J-514820
- TYRICULVJRGSTL-UHFFFAOYSA-N
- 4-bromo-2,3-dihydroisoindol-1-on
- SY017599
- MFCD09701286
- DTXSID00619878
- SCHEMBL1333810
- FT-0653485
- DB-012162
-
- MDL: MFCD09701286
- Inchi: 1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11)
- InChI Key: TYRICULVJRGSTL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C(NCC=21)=O
Computed Properties
- Exact Mass: 210.96300
- Monoisotopic Mass: 210.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.666
- Melting Point: 214-215°C
- Boiling Point: 449°C at 760 mmHg
- PSA: 29.10000
- LogP: 2.02130
4-bromo-2,3-dihydro-1H-isoindol-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Sealed in dry,Room Temperature
4-bromo-2,3-dihydro-1H-isoindol-1-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
4-bromo-2,3-dihydro-1H-isoindol-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199003835-250mg |
4-BroMoisoindolin-1-one |
337536-15-9 | 95% | 250mg |
$666.40 | 2023-09-02 | |
| Alichem | A199003835-500mg |
4-BroMoisoindolin-1-one |
337536-15-9 | 95% | 500mg |
$940.80 | 2023-09-02 | |
| Alichem | A199003835-1g |
4-BroMoisoindolin-1-one |
337536-15-9 | 95% | 1g |
$1802.95 | 2023-09-02 | |
| Fluorochem | 078141-1g |
4-Bromoisoindolin-1-one |
337536-15-9 | 95% | 1g |
£33.00 | 2022-03-01 | |
| Fluorochem | 078141-5g |
4-Bromoisoindolin-1-one |
337536-15-9 | 95% | 5g |
£117.00 | 2022-03-01 | |
| Fluorochem | 078141-10g |
4-Bromoisoindolin-1-one |
337536-15-9 | 95% | 10g |
£203.00 | 2022-03-01 | |
| Fluorochem | 078141-25g |
4-Bromoisoindolin-1-one |
337536-15-9 | 95% | 25g |
£448.00 | 2022-03-01 | |
| AstaTech | 51376-1/G |
4-BROMOISOINDOLIN-1-ONE |
337536-15-9 | 97% | 1g |
$28 | 2023-09-17 | |
| AstaTech | 51376-5/G |
4-BROMOISOINDOLIN-1-ONE |
337536-15-9 | 97% | 5g |
$110 | 2023-09-17 | |
| AstaTech | 51376-10/G |
4-BROMOISOINDOLIN-1-ONE |
337536-15-9 | 97% | 10g |
$184 | 2023-09-17 |
4-bromo-2,3-dihydro-1H-isoindol-1-one Suppliers
4-bromo-2,3-dihydro-1H-isoindol-1-one Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 4-bromo-2,3-dihydro-1H-isoindol-1-one
4-Bromo-2,3-Dihydro-1H-Isoindol-1-One: A Comprehensive Overview
CAS No. 337536-15-9, commonly referred to as 4-bromo-2,3-dihydro-1H-isoindol-1-one, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the broader class of isoquinoline derivatives, which are known for their diverse applications in drug discovery, material synthesis, and catalysis. The structure of 4-bromo isoindole derivatives is characterized by a bicyclic framework with a bromine substituent at the fourth position, which imparts unique electronic and steric properties to the molecule.
The synthesis of CAS No. 337536-15-9 typically involves multi-step organic reactions, often starting from readily available starting materials such as aniline derivatives or aldehydes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, leveraging transition metal catalysts such as palladium or copper complexes. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for high-end applications.
One of the most promising applications of 4-bromo isoindole derivatives lies in their use as precursors in drug design. The bromine substituent serves as an excellent leaving group, facilitating further functionalization to create bioactive molecules with potential therapeutic applications. For instance, researchers have explored the use of this compound in designing inhibitors for various enzymes implicated in diseases such as cancer and neurodegenerative disorders.
In addition to its role in medicinal chemistry, CAS No. 337536-15-9 has found utility in materials science, particularly in the development of advanced materials such as coordination polymers and metal organic frameworks (MOFs). The bromine atom acts as a coordinating site, enabling the formation of robust networks with tailored properties for gas storage, sensing, and catalysis.
The study of 4-bromo isoindole derivatives has also extended into the realm of electrochemistry. Recent research has demonstrated that this compound can serve as an effective redox-active component in organic electronics, contributing to the development of next-generation batteries and sensors.
From an environmental perspective, the synthesis and application of CAS No. 337536-15-9 align with green chemistry principles due to its high atom economy and potential for recycling in certain processes. This makes it a sustainable choice for industries seeking eco-friendly alternatives without compromising on performance.
In conclusion, CAS No. 337536-15-9, or 4-bromo isoindole derivatives, represents a versatile building block with vast potential across multiple disciplines. Its unique chemical properties and diverse applications underscore its importance in modern chemical research and development.
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